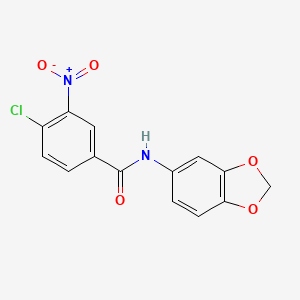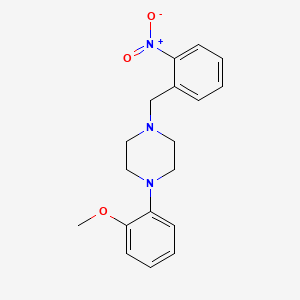
3-butyryl-6-methyl-4-(methylamino)-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-butyryl-6-methyl-4-(methylamino)-2H-pyran-2-one, also known as BMK or MDP2P, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a key intermediate in the synthesis of various drugs, including amphetamines and MDMA. The compound has gained significant attention due to its unique chemical properties and potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 3-butyryl-6-methyl-4-(methylamino)-2H-pyran-2-one is not fully understood, but it is believed to act as a modulator of various neurotransmitter systems in the brain. 3-butyryl-6-methyl-4-(methylamino)-2H-pyran-2-one has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which may account for its psychoactive effects. Further research is needed to fully elucidate the mechanism of action of 3-butyryl-6-methyl-4-(methylamino)-2H-pyran-2-one.
Biochemical and Physiological Effects:
3-butyryl-6-methyl-4-(methylamino)-2H-pyran-2-one has been shown to exhibit a range of biochemical and physiological effects. In animal studies, 3-butyryl-6-methyl-4-(methylamino)-2H-pyran-2-one has been shown to reduce inflammation and pain, and to inhibit tumor growth. 3-butyryl-6-methyl-4-(methylamino)-2H-pyran-2-one has also been shown to improve cognitive function in animal models of Alzheimer's disease. However, the effects of 3-butyryl-6-methyl-4-(methylamino)-2H-pyran-2-one on humans have not been extensively studied, and further research is needed to fully understand its potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-butyryl-6-methyl-4-(methylamino)-2H-pyran-2-one is a complex compound that requires careful attention to detail and precise control of reaction conditions. However, its unique chemical properties make it a valuable tool in the field of medicinal chemistry. 3-butyryl-6-methyl-4-(methylamino)-2H-pyran-2-one can be used as a key intermediate in the synthesis of various drugs, including amphetamines and MDMA. However, the use of 3-butyryl-6-methyl-4-(methylamino)-2H-pyran-2-one in laboratory experiments is limited by its potential toxicity and the need for careful handling.
Direcciones Futuras
There are many potential future directions for research on 3-butyryl-6-methyl-4-(methylamino)-2H-pyran-2-one. One area of interest is the development of new drugs based on the chemical structure of 3-butyryl-6-methyl-4-(methylamino)-2H-pyran-2-one. Researchers are also interested in exploring the potential therapeutic applications of 3-butyryl-6-methyl-4-(methylamino)-2H-pyran-2-one in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanism of action of 3-butyryl-6-methyl-4-(methylamino)-2H-pyran-2-one and its potential applications in the field of medicine.
Métodos De Síntesis
3-butyryl-6-methyl-4-(methylamino)-2H-pyran-2-one is typically synthesized through the Leuckart-Wallach reaction, which involves the reduction of a ketone using formic acid and ammonium formate. This reaction produces a primary amine, which is then acylated with butyric anhydride to yield 3-butyryl-6-methyl-4-(methylamino)-2H-pyran-2-one. The synthesis of 3-butyryl-6-methyl-4-(methylamino)-2H-pyran-2-one is a complex process that requires careful attention to detail and precise control of reaction conditions.
Aplicaciones Científicas De Investigación
3-butyryl-6-methyl-4-(methylamino)-2H-pyran-2-one has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. The compound has been shown to exhibit a wide range of pharmacological activities, including analgesic, anti-inflammatory, and anti-tumor effects. Research has also suggested that 3-butyryl-6-methyl-4-(methylamino)-2H-pyran-2-one may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
3-butanoyl-6-methyl-4-(methylamino)pyran-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-4-5-9(13)10-8(12-3)6-7(2)15-11(10)14/h6,12H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRTVHSTVGMEKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C=C(OC1=O)C)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butanoyl-6-methyl-4-(methylamino)pyran-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-ethyl-3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-7-methyl-1,8-naphthyridin-4(1H)-one](/img/structure/B5717656.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5717660.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-propyl-4-quinolinecarbohydrazide](/img/structure/B5717665.png)



![N-{3-[(2-chlorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B5717691.png)
![2-[(5-methyl-2-furyl)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5717692.png)

![N-[2-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B5717704.png)
![methyl 4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}benzoate](/img/structure/B5717721.png)

